Lamivudine-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lamivudine-triphosphate is the active triphosphate form of lamivudine, a synthetic nucleoside analogue. Lamivudine is widely used as an antiretroviral medication to treat HIV and chronic hepatitis B infections. The triphosphate form is crucial for its antiviral activity, as it inhibits viral DNA synthesis by terminating the DNA chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lamivudine-triphosphate is synthesized through a series of phosphorylation reactions. The process begins with lamivudine, which undergoes phosphorylation by cellular kinases to form lamivudine-monophosphate, lamivudine-diphosphate, and finally this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis and purification processes. The synthesis is typically carried out in controlled environments to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Lamivudine-triphosphate primarily undergoes phosphorylation reactions. It can also participate in substitution reactions where it is incorporated into viral DNA, leading to chain termination .
Common Reagents and Conditions
The phosphorylation of lamivudine to its triphosphate form involves the use of cellular kinases and ATP as a phosphate donor. The reactions are carried out under physiological conditions within the cell .
Major Products Formed
The major product formed from these reactions is this compound, which is the active antiviral agent. Other products include lamivudine-monophosphate and lamivudine-diphosphate, which are intermediates in the phosphorylation process .
Scientific Research Applications
Lamivudine-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of nucleoside analogues and their interactions with viral enzymes.
Biology: Researchers use it to investigate the cellular processes involved in phosphorylation and DNA synthesis.
Medicine: It is a key component in the treatment of HIV and hepatitis B, and its efficacy and safety are subjects of ongoing clinical research
Industry: This compound is produced on an industrial scale for use in pharmaceutical formulations.
Mechanism of Action
Lamivudine-triphosphate exerts its antiviral effects by inhibiting the reverse transcriptase enzyme in HIV and the DNA polymerase enzyme in hepatitis B virus. Once incorporated into the viral DNA, it causes chain termination, preventing further DNA synthesis and viral replication .
Comparison with Similar Compounds
Similar Compounds
Zidovudine-triphosphate: Another nucleoside analogue used to treat HIV.
Tenofovir-diphosphate: A nucleotide analogue with similar antiviral properties.
Emtricitabine-triphosphate: Used in combination therapies for HIV.
Uniqueness
Lamivudine-triphosphate is unique due to its high efficacy and low toxicity profile. It is effective against both HIV-1 and HIV-2, as well as hepatitis B virus, making it a versatile antiviral agent .
Properties
Molecular Formula |
C8H14N3O12P3S |
---|---|
Molecular Weight |
469.20 g/mol |
IUPAC Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15) |
InChI Key |
YLEQMGZZMCJKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.